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Abstract
2-Chloro-5-nitrothiazole is a heterocyclic compound of significant interest in medicinal

chemistry and materials science. Its unique molecular architecture, characterized by an

electron-deficient thiazole ring substituted with a chloro and a nitro group, imparts distinct

reactivity and makes it a valuable intermediate for the synthesis of more complex molecules.

This guide provides a comprehensive analysis of its molecular structure, physicochemical

properties, spectroscopic profile, synthesis, and reactivity. We will explore the electronic effects

of its substituents, predict its spectral characteristics, and detail its utility as a building block in

the development of novel therapeutic agents, supported by established experimental protocols

and authoritative references.

Physicochemical and Structural Properties
2-Chloro-5-nitrothiazole (CAS No: 3034-47-7) is a light brown to yellow crystalline solid at

room temperature.[1] The core of the molecule is a five-membered thiazole ring, a heterocyclic

system containing both sulfur and nitrogen. The placement of a chlorine atom at the 2-position

and a nitro group at the 5-position profoundly influences the electronic distribution and

chemical behavior of the ring.

Both the chlorine atom and the nitro group are strongly electron-withdrawing. The nitro group,

in particular, deactivates the ring towards electrophilic substitution but significantly activates it
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for nucleophilic aromatic substitution (SNAr), especially at the halogen-bearing carbon.[2] The

thiazole ring itself is expected to be planar, a common feature for such aromatic heterocyclic

systems, as observed in structurally related compounds like 2-chloro-5-(chloromethyl)thiazole.

[3]

Table 1: Physicochemical Properties of 2-Chloro-5-nitrothiazole

Property Value Source(s)

CAS Number 3034-47-7 [1]

Molecular Formula C₃HClN₂O₂S [1][4]

Molecular Weight 164.57 g/mol [1][4]

Appearance Light brown to yellow solid [1]

Melting Point 61 °C [1]

Boiling Point 305.3 ± 34.0 °C (Predicted) [1]

Density 1.715 g/cm³ [1]

pKa -2.84 ± 0.10 (Predicted) [1]

Storage Store at 2-8°C under inert gas [1]

Predicted Spectroscopic Profile
While extensive experimental spectra for 2-Chloro-5-nitrothiazole are not widely published, its

spectroscopic characteristics can be reliably predicted based on its structure and data from

analogous compounds.[5][6] These data are crucial for structural elucidation and reaction

monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The molecule contains a single proton attached to the thiazole ring at the 4-

position. Due to the powerful deshielding effects of the adjacent nitro group and the overall

electron-deficient nature of the ring, this proton is expected to appear as a singlet at a

significantly downfield chemical shift.
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¹³C NMR: Three distinct carbon signals are expected. The C2 carbon, bonded to both

nitrogen and chlorine, will be significantly deshielded. The C5 carbon, bearing the nitro

group, and the C4 carbon, bonded to the lone proton, will also appear at characteristic

downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Nucleus
Predicted Chemical
Shift (δ) ppm

Multiplicity Assignment

¹H ~8.0 - 8.5 Singlet H-4

¹³C ~155 - 165 Singlet C-2 (bearing -Cl)

¹³C ~145 - 155 Singlet C-5 (bearing -NO₂)

¹³C ~120 - 130 Singlet C-4

Predicted in CDCl₃

with TMS as a

reference.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of the nitro group and

the thiazole ring.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~1550 - 1500 Strong Asymmetric NO₂ stretch

~1350 - 1300 Strong Symmetric NO₂ stretch

~1600 - 1450 Medium
C=N and C=C stretching

(thiazole ring)

~850 - 750 Medium-Strong C-Cl stretch
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Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be

observed at m/z ≈ 164 and ≈ 166 in an approximate 3:1 ratio, which is characteristic of the

isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways would likely involve the

loss of the nitro group (-NO₂, 46 Da) or the chlorine atom (-Cl, 35/37 Da).

Synthesis and Chemical Reactivity
The synthesis of 2-Chloro-5-nitrothiazole can be achieved through a multi-step process. A

common pathway involves the initial formation of an aminothiazole precursor, followed by

nitration and a Sandmeyer-type reaction to introduce the chloro group.[1]

Generalized Synthetic Workflow
The following diagram illustrates a logical pathway for the synthesis of 2-Chloro-5-
nitrothiazole, starting from 2-aminothiazole.
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SₙAr Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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